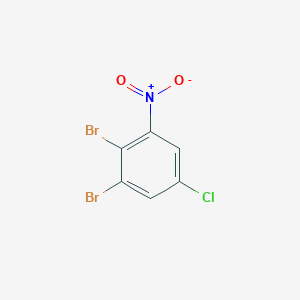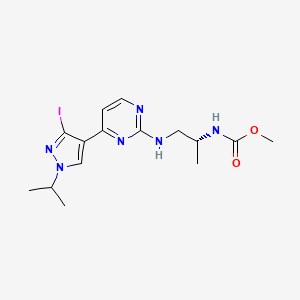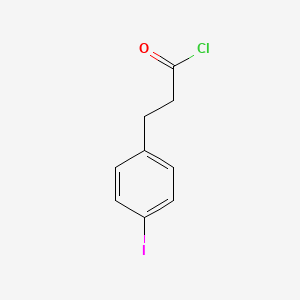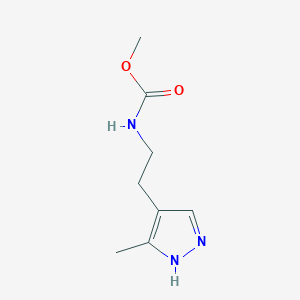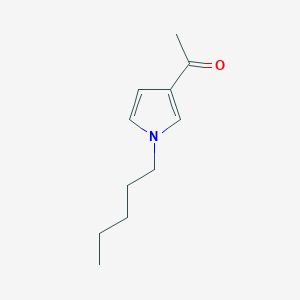
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is a synthetic compound often used in peptide synthesis. It contains a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine typically involves the protection of the amine group of D-phenylalanine and D-arginine using the benzyloxycarbonyl group. This is achieved by reacting benzyl chloroformate with the amino acids in the presence of a mild base at room temperature . The reaction conditions are carefully controlled to ensure the selective protection of the amine groups without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of automated systems ensures consistency and purity in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as palladium-catalyzed hydrogenolysis for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Wirkmechanismus
The mechanism of action of ((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine involves the protection of amine groups during chemical reactions. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex peptides and proteins. The molecular targets and pathways involved include the specific amine groups of D-phenylalanine and D-arginine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with similar protecting group properties.
Uniqueness
((Benzyloxy)carbonyl)-D-phenylalanyl-D-arginine is unique due to its specific combination of D-phenylalanine and D-arginine, which imparts distinct chemical and biological properties. Its use in peptide synthesis and protection of amine groups makes it a valuable tool in organic chemistry and biochemistry.
Eigenschaften
Molekularformel |
C23H29N5O5 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m1/s1 |
InChI-Schlüssel |
XHGIWCXAACQYGK-RTBURBONSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
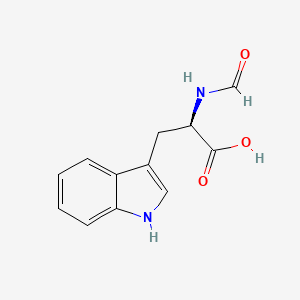

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)

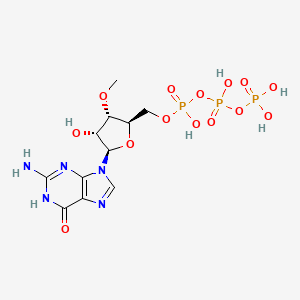
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
